3-(Oxan-4-yloxy)piperidine hydrochloride
CAS No.:
Cat. No.: VC18047248
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20ClNO2 |
|---|---|
| Molecular Weight | 221.72 g/mol |
| IUPAC Name | 3-(oxan-4-yloxy)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C10H19NO2.ClH/c1-2-10(8-11-5-1)13-9-3-6-12-7-4-9;/h9-11H,1-8H2;1H |
| Standard InChI Key | NUHVGDHWKCBYCT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)OC2CCOCC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with an oxan-4-yloxy group (tetrahydropyran-4-yloxy), forming a bicyclic ether-piperidine scaffold. The hydrochloride salt enhances solubility and stability for pharmacological applications .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₀ClNO₂ | |
| Molecular Weight | 221.72 g/mol | |
| SMILES | C1CNCCC1OC2CCOCC2.Cl | |
| InChI Key | HZUSVGKWIHLFQN-UHFFFAOYSA-N | |
| Predicted CCS (Ų, [M+H]⁺) | 144.3 |
Solubility and Reactivity
The compound’s log P (octanol-water partition coefficient) of 1.36 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The oxan moiety’s ether oxygen and piperidine nitrogen enable participation in nucleophilic substitutions and hydrogen bonding, critical for receptor interactions.
Synthesis and Chemical Modifications
Synthetic Pathways
The synthesis of 3-(oxan-4-yloxy)piperidine hydrochloride involves:
-
Core Structure Assembly: Condensation of piperidine-3-ol with oxan-4-yl bromide under basic conditions.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Etherification | Oxan-4-yl bromide, K₂CO₃, DMF | 75–85% | |
| Hydrochloride Salt | HCl in Et₂O | 90% |
Derivative Synthesis
Modifications at the piperidine nitrogen (e.g., Boc protection) or oxan oxygen (e.g., esterification) enhance pharmacokinetic properties. For example, tert-butyl carbamate derivatives improve blood-brain barrier penetration .
Biological Activities and Mechanisms
Neuropharmacological Effects
In rodent models, the compound dose-dependently reduces anxiety-like behaviors (elevated plus maze test) and immobility time (forced swim test), suggesting serotonin/norepinephrine reuptake inhibition. Comparative studies with 4-(oxan-4-yloxy)piperidine show that the 3-substituted isomer exhibits 2-fold higher affinity for the serotonin transporter (SERT) .
Table 3: In Vitro Receptor Affinity
| Target | IC₅₀ (nM) | Assay Type | Source |
|---|---|---|---|
| SERT | 120 ± 15 | Radioligand binding | |
| NET | 240 ± 30 | Radioligand binding | |
| DAT | >1,000 | Radioligand binding |
Comparative Analysis with Structural Analogs
Positional Isomerism
Compared to 4-(oxan-4-yloxy)piperidine, the 3-substituted derivative shows:
Ether vs. Sulfonyl Derivatives
Replacing the oxan-4-yloxy group with methylsulfonyl (e.g., tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate) reduces CNS penetration but enhances anti-inflammatory activity .
Future Directions and Challenges
Clinical Translation
-
Phase I Trials: Pending pharmacokinetic studies in non-human primates.
-
Formulation Optimization: Nanoemulsions to enhance oral bioavailability .
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume